molecular formula C11H23NO3 B12966121 tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate

tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate

Cat. No.: B12966121
M. Wt: 217.31 g/mol
InChI Key: CBKJDZORBWJUEV-VIFPVBQESA-N
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Description

tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate involves its role as a protecting group. It can be installed and removed under relatively mild conditions. The Boc group can be removed with strong acid (trifluoroacetic acid) or heat . The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage .

Comparison with Similar Compounds

Comparison: tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate is unique due to its specific structure and the presence of the hydroxymethyl and methylbutyl groups. These groups provide distinct reactivity and selectivity in chemical reactions compared to other similar compounds like tert-Butyl carbamate and tert-Butyl (4-bromobenzyl)carbamate .

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-(hydroxymethyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1

InChI Key

CBKJDZORBWJUEV-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](CNC(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)CO

Origin of Product

United States

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